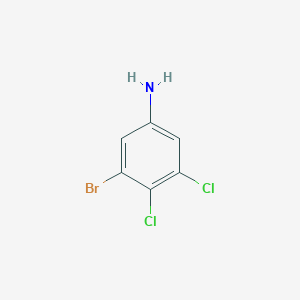

3-Bromo-4,5-dichloroaniline

Description

Significance of Halogenated Aniline (B41778) Derivatives in Contemporary Chemical Research

Halogenated anilines are a class of compounds that hold significant importance across various domains of chemical research and industry. Their utility stems from the unique electronic and steric properties imparted by the halogen substituents on the aniline core. Halogen atoms are known to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making these derivatives frequent scaffolds in medicinal chemistry. nih.govresearchgate.net

Aromatic bromides, in particular, are crucial precursors in organic synthesis, especially for powerful cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. rsc.org Many halogenated aniline derivatives are found as key structural motifs in pharmaceuticals, agrochemicals, dyes, and functional materials. rsc.orgnih.gov For instance, chloroaniline derivatives like 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046) serve as intermediates in the synthesis of antiseptics, such as chlorhexidine, and various pesticides. nih.gov The presence of multiple halogen atoms, as seen in 3-Bromo-4,5-dichloroaniline, offers multiple reactive sites for further functionalization, allowing for the construction of complex molecular architectures.

Overview of Aryl Halide and Aniline Chemistry in Organic Synthesis Paradigms

The chemistry of aryl halides and anilines is foundational to modern organic synthesis, providing robust methods for the construction of arylamines. Aryl halides are prized substrates for a multitude of transformations, most notably metal-catalyzed cross-coupling reactions. nih.gov The carbon-halogen bond can be activated by transition metals like palladium and copper to form new bonds with a wide array of nucleophiles.

Key reactions in this paradigm include:

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a carbon-nitrogen bond. This method is highly versatile and tolerates a broad range of functional groups. rsc.orgliverpool.ac.uk

Ullmann Condensation: A copper-catalyzed reaction, which is one of the older methods for C-N bond formation, typically requiring higher reaction temperatures than its palladium-catalyzed counterparts. organic-chemistry.org

Chan-Lam Coupling: A copper-catalyzed reaction that couples arylboronic acids with amines or amides, offering a complementary approach to the Buchwald-Hartwig reaction. rsc.org

The aniline moiety itself is also a versatile functional group. The amino group can be diazotized and subsequently replaced by a wide variety of substituents through Sandmeyer-type reactions, further expanding the synthetic utility of these compounds. wikipedia.org The combination of a reactive amino group and multiple halogen sites on a single aromatic ring, as in this compound, makes it a multifunctional building block for combinatorial chemistry and targeted synthesis.

| Reaction Name | Catalyst | Reactants | Bond Formed | Reference |

| Buchwald-Hartwig Amination | Palladium | Aryl Halide + Amine | C-N | rsc.org |

| Ullmann Condensation | Copper | Aryl Halide + Amine | C-N | organic-chemistry.org |

| Chan-Lam Coupling | Copper | Arylboronic Acid + Amine | C-N | rsc.org |

This table summarizes prominent catalytic reactions used in the synthesis of aniline derivatives from aryl halides.

Historical Evolution of Research on this compound and Related Structures

Specific research focused exclusively on this compound is not extensively documented in early chemical literature. Its emergence is intrinsically linked to the broader development of synthetic methodologies for polysubstituted aromatic compounds. The historical trajectory likely began with foundational work on electrophilic aromatic substitution in the 19th and early 20th centuries, which established methods for the chlorination and bromination of benzene (B151609) derivatives.

The synthesis of multi-halogenated anilines became more systematic with the advent of diazotization reactions, allowing for the strategic introduction of halogens onto an aniline ring. The development of more complex structures like 3,5-dichloroaniline, often used as a precursor for dyes and pesticides, paved the way for interest in even more substituted analogs. prepchem.comchemicalbook.com A patented method for preparing 3,5-dichloroaniline, for instance, involves the bromination of 2,4-dichloroaniline, followed by diazotization and subsequent ammonification, showcasing the multi-step synthetic logic required for these compounds. google.com

Interest in molecules like this compound would have intensified with the rise of modern transition metal-catalyzed cross-coupling reactions in the late 20th century. As the demand for complex and precisely functionalized building blocks for drug discovery and materials science grew, so did the value of intermediates possessing multiple, differentially reactive halogen sites. researchgate.net

Fundamental Research Gaps and Future Directions in this compound Studies

Despite its potential as a synthetic intermediate, dedicated research into the specific properties and applications of this compound appears limited. This presents several opportunities for future investigation.

Novel Synthetic Applications: A primary research gap is the full exploration of its synthetic utility. The differential reactivity of the C-Br versus C-Cl bonds in palladium-catalyzed cross-coupling reactions could be systematically studied to enable selective, stepwise functionalization. This would allow for the efficient construction of complex, non-symmetrical molecules.

Medicinal Chemistry Exploration: Many halogenated anilines exhibit biological activity. nih.gov For example, they are found in compounds with antimicrobial and antibiofilm properties. nih.gov The specific substitution pattern of this compound could be leveraged as a starting point for the synthesis of new libraries of compounds to be screened for various therapeutic activities, such as kinase inhibition or as antagonists for cell surface receptors. google.commdpi.com

Materials Science: Polyanilines and their derivatives are known for their interesting electronic and optical properties. ccsenet.org Research could be directed towards incorporating this compound into novel polymers or oligomers. The heavy halogen atoms could influence properties such as conductivity, refractive index, and nonlinear optical responses.

Ecotoxicological Profiling: While the environmental impact of some chlorinated anilines is well-studied, the specific ecotoxicological profile of this compound is largely unknown. nih.gov Given the persistence and potential toxicity of related compounds, a thorough investigation of its environmental fate and impact would be a valuable and responsible area of future research.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4,5-dichloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTBXHPATPQJMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Bromo 4,5 Dichloroaniline

Established Synthetic Pathways to 3-Bromo-4,5-dichloroaniline

The generation of this compound is not a trivial synthetic challenge due to the specific arrangement of three different substituents on the benzene (B151609) ring. Established pathways typically rely on a sequence of carefully chosen reactions where the directing effects of existing substituents are leveraged to install new functional groups in the correct positions.

Regioselective halogenation is a fundamental tool in aromatic chemistry. The synthesis of this compound likely involves the halogenation of a precursor where the existing groups direct the incoming halogen to the desired position.

A plausible strategy involves the bromination of a dichloro-substituted precursor. For instance, starting with 3,4-dichloronitrobenzene, an electrophilic bromination can be performed. In this case, the nitro group is a strong deactivating group and a meta-director, while the chlorine atoms are deactivating but ortho-, para-directing. The directing effects would guide the incoming bromine atom. The position at C5 is meta to the nitro group and ortho to the C4-chlorine, making it a potential site for substitution. Subsequent reduction of the nitro group would then yield the target aniline (B41778).

Conversely, achieving the substitution pattern via chlorination of a bromo-chloro aniline, such as 3-bromo-4-chloroaniline, presents challenges. The strongly activating amino group would primarily direct the incoming chlorine to the positions ortho or para to it (C2, C6), which does not lead to the desired product. Therefore, manipulating precursors before the introduction of the amino group is a more viable strategy.

Amination routes provide an alternative to building the molecule by introducing the nitrogen functionality at a later stage of the synthesis. This typically involves two main steps: the nitration of a suitable halogenated precursor followed by the reduction of the nitro group.

A potential precursor for this route is 1-bromo-3,4-dichlorobenzene. The nitration of this compound would be governed by the ortho-, para-directing effects of the three halogen substituents. The analysis of activating and steric effects is crucial to predict the primary site of nitration. Once the corresponding nitro-intermediate, 2-nitro-4-bromo-1,2-dichlorobenzene, is formed and isolated, it can be reduced to the target this compound using standard reducing agents like tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.

A more direct amination approach is the Ullmann condensation or Buchwald-Hartwig amination on a tri-halogenated precursor, such as 1,3-dibromo-4,5-dichlorobenzene. However, achieving selective amination at the C1 position over the C3 position would be a significant challenge. A related industrial process for similar compounds involves the high-pressure amonolysis of a halogenated benzene derivative using a copper catalyst. quickcompany.in This method takes advantage of the differential reactivity of halogens, where bromine is typically more labile than chlorine, potentially allowing for selective replacement of a bromo-substituent with an amino group. quickcompany.in

Given the specific substitution pattern, a multi-step synthesis is the most practical approach for preparing this compound. medium.comlibretexts.org A logical and plausible pathway can be designed starting from a common chemical, such as 3,4-dichloroaniline (B118046). While direct halogenation is problematic, a sequence involving the modification of the amine functionality can provide the necessary regiochemical control.

A more robust pathway starts with a less substituted material and builds the complexity step-by-step. A feasible multi-step synthesis is outlined below, which relies on controlling the regiochemistry through the sequential introduction of functional groups. scribd.comchegg.com

Table 1: Plausible Multi-Step Synthetic Pathway

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 1,2-Dichlorobenzene | HNO₃, H₂SO₄ | 3,4-Dichloronitrobenzene |

| 2 | 3,4-Dichloronitrobenzene | Br₂, FeBr₃ (Lewis acid catalyst) | 5-Bromo-3,4-dichloronitrobenzene |

| 3 | 5-Bromo-3,4-dichloronitrobenzene | SnCl₂, HCl or H₂, Pd/C | This compound |

This sequence strategically uses the directing effects of the substituents at each stage. In step 2, the meta-directing nitro group and the ortho-, para-directing chloro groups cooperate to favor the introduction of bromine at the C5 position. The final step is a standard nitro group reduction, which is typically high-yielding.

For the compound this compound, stereochemical considerations are not applicable. The molecule is achiral and does not possess any stereocenters. It has a plane of symmetry that bisects the molecule through the C1-NH₂ and C4-Cl bonds. Therefore, its synthesis does not produce stereoisomers, and no steps are required to control or separate enantiomers or diastereomers.

Novel Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. mdpi.comresearchgate.net These principles are applicable to the synthesis of halogenated anilines, aiming to reduce waste, avoid harsh reagents, and improve atom economy. ejcmpr.com

Catalytic methods offer significant advantages over stoichiometric reagents, including milder reaction conditions and higher selectivity. researchgate.net The development of advanced catalytic systems is a key area of research for synthesizing molecules like this compound.

Palladium-Catalyzed C-H Halogenation : One novel approach involves the direct, regioselective halogenation of C-H bonds catalyzed by transition metals like palladium. organic-chemistry.org Using a suitable directing group, it may be possible to selectively halogenate a simpler dichloroaniline or bromochloroaniline precursor at the desired position, potentially shortening the synthetic sequence and improving atom economy. organic-chemistry.org

Copper-Catalyzed Amination : As mentioned in the amination routes, copper-catalyzed reactions are crucial for forming the aniline moiety from a polyhalogenated precursor. quickcompany.in Modern variations of the Ullmann condensation employ sophisticated ligands to improve reaction efficiency and substrate scope, allowing the reaction to proceed under milder conditions than traditional high-pressure methods.

Biocatalysis : The use of enzymes in synthesis represents a significant advancement in green chemistry. Flavin-dependent halogenase enzymes can catalyze the halogenation of aromatic compounds with exceptionally high regioselectivity under mild, aqueous conditions, requiring only a halide salt, oxygen, and a cofactor. researchgate.net The development of a halogenase engineered to act on a specific dichloroaniline precursor could provide a highly sustainable route to an intermediate.

Ionic Liquids as Green Solvents : The choice of solvent can dramatically impact the environmental footprint and efficiency of a reaction. Using ionic liquids as solvents for halogenation reactions with copper halides (e.g., CuBr₂) can lead to high yields and excellent regioselectivity under mild conditions, offering a safer and potentially recyclable alternative to traditional volatile organic solvents. nih.gov

Table 2: Novel Catalytic and Green Approaches

| Approach | Catalytic System / Principle | Potential Application in Synthesis | Advantages |

|---|---|---|---|

| C-H Bond Functionalization | Palladium (Pd) catalysts | Direct bromination or chlorination of a substituted aniline or benzene precursor. | High regioselectivity, reduced number of synthetic steps. organic-chemistry.org |

| Amination | Copper (Cu) catalysts with modern ligands | Formation of the C-N bond on a 1-bromo-3,4,5-trichlorobenzene precursor. | Milder conditions, improved yields over classical methods. quickcompany.in |

| Biocatalysis | Flavin-dependent halogenase enzymes | Regioselective halogenation of a dichloroaromatic substrate. | Environmentally benign (aqueous media), high selectivity. researchgate.net |

| Green Solvents | Ionic Liquids | Solvent for halogenation steps using reagents like CuBr₂. | Non-volatile, potential for recycling, enhanced reaction rates and selectivity. nih.gov |

Atom Economy and Process Intensification Studies in this compound Synthesis

The synthesis of this compound, like many chemical manufacturing processes, is increasingly scrutinized through the lens of green chemistry principles, with a significant focus on atom economy and process intensification. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comrsc.org The goal is to maximize this incorporation, thereby minimizing waste. jocpr.com

| Reactant | Molecular Weight (g/mol) | Atoms Incorporated into Product | Atoms Not Incorporated |

|---|---|---|---|

| Starting Material (e.g., 3,4-dichloroaniline) | 162.02 | C6H4Cl2N | H |

| Brominating Agent (e.g., Br2) | 159.81 | Br | Br |

| Desired Product: this compound | 240.91 | C6H4BrCl2N | - |

| Byproduct (e.g., HBr) | 80.91 | - | HBr |

This table illustrates a simplified calculation and does not represent a specific, optimized industrial process. The actual atom economy can vary significantly based on the chosen synthetic route and reagents.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. In the context of this compound synthesis, this could involve the use of microreactors or continuous flow systems. These technologies can offer enhanced heat and mass transfer, leading to improved reaction control, higher yields, and shorter reaction times. The move away from traditional batch reactors can also contribute to a safer and more environmentally friendly process by minimizing the volume of hazardous materials handled at any given time.

Solvent-Free and Environmentally Benign Reaction Media

In line with the principles of green chemistry, significant effort is being directed towards the development of synthetic routes for this compound that utilize solvent-free conditions or environmentally benign reaction media. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks.

One approach is the use of solid-state reactions, where the reactants are mixed in the absence of a solvent. This can lead to a significant reduction in waste and can sometimes result in different product selectivities compared to solution-phase reactions. Another strategy involves the use of alternative, "greener" solvents such as water, supercritical fluids (like CO2), or ionic liquids. Water is an ideal solvent from an environmental standpoint due to its non-toxicity, non-flammability, and abundance. However, the low solubility of many organic compounds in water can be a challenge. researchgate.net

Ionic liquids, which are salts that are liquid at or near room temperature, have gained attention as potential green solvents due to their low vapor pressure, thermal stability, and ability to dissolve a wide range of compounds. Research into the use of these alternative media for the synthesis of halogenated anilines is ongoing, with the aim of developing processes that are both economically viable and environmentally responsible. The ultimate goal is to eliminate the need for hazardous organic solvents altogether, thereby creating a truly sustainable manufacturing process for this compound.

Derivatization and Functionalization Reactions of this compound

This compound serves as a versatile building block in organic synthesis, with its reactivity being dictated by the presence of the amine group and the three halogen substituents on the aromatic ring. These functional groups allow for a wide range of derivatization and functionalization reactions, enabling the synthesis of a diverse array of more complex molecules.

Electrophilic Aromatic Substitution Reactions on the Dichlorobromoaniline Core

The aniline moiety in this compound is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS) reactions. youtube.comyoutube.com However, the steric hindrance from the adjacent bromine and chlorine atoms, as well as the deactivating effect of the halogens, can influence the regioselectivity and rate of these reactions.

Common EAS reactions that can be performed on the this compound core include:

Halogenation: Introduction of another halogen atom (Cl, Br, or I) onto the aromatic ring. byjus.com The position of substitution will be directed by the activating amine group and influenced by the existing halogen substituents.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. byjus.commasterorganicchemistry.com This reaction must be carefully controlled to avoid over-nitration or side reactions.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. youtube.com

The interplay between the activating amine group and the deactivating but ortho-, para-directing halogen atoms makes predicting the outcome of EAS reactions on this substrate complex. youtube.com Careful optimization of reaction conditions is often necessary to achieve the desired regioselectivity.

| Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| 2 | Activated by NH2 (ortho) | High (flanked by NH2 and Br) | Low |

| 6 | Activated by NH2 (ortho) | Moderate (adjacent to Cl) | Moderate |

Nucleophilic Aromatic Substitution Reactions at Halogenated Positions

While electrophilic substitution is characteristic of electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur on aryl halides that are activated by strongly electron-withdrawing groups. fishersci.co.uklibretexts.org In this compound, the presence of three halogen atoms makes the ring electron-deficient, but it generally lacks the strong electron-withdrawing groups (like a nitro group) typically required for facile SNAr. libretexts.orgyoutube.com

However, under forcing conditions (high temperatures and pressures) or with very strong nucleophiles, substitution of one of the halogen atoms may be possible. quickcompany.in The relative reactivity of the halogens towards nucleophilic attack generally follows the order I > Br > Cl > F, which is the opposite of the trend for leaving group ability in SN2 reactions. youtube.com This is because the rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring. youtube.com

Potential nucleophiles for these reactions include alkoxides, thiolates, and amines. The regioselectivity of the substitution would depend on the relative activation of the different carbon-halogen bonds by the other substituents on the ring.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald–Hartwig)

The halogen atoms on the this compound ring are amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.org This is a versatile method for the synthesis of biaryls and other substituted aromatic compounds. nih.govharvard.eduresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net

Buchwald–Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of C-N bonds by coupling the aryl halide with an amine. wikipedia.orglibretexts.orgrug.nlacsgcipr.orgnih.gov This allows for the introduction of a wide variety of primary and secondary amine groups.

The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited to achieve selective cross-coupling at the more reactive C-Br position.

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd(0) catalyst, Base |

| Heck | Alkene | C-C | Pd(0) catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C | Pd(0) catalyst, Cu(I) co-catalyst, Base |

| Buchwald–Hartwig | Amine | C-N | Pd(0) catalyst, Ligand, Base |

Diazotization and Subsequent Transformations of the Amine Group

The primary amine group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures. google.com The resulting diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions.

This two-step sequence allows for the introduction of a diverse range of functional groups at the position of the original amine, including:

Halogens: -Cl, -Br, -I

Nitrile: -CN

Hydroxyl: -OH

Hydrogen: -H (deamination)

This methodology significantly expands the synthetic utility of this compound, providing access to a wide array of 1-bromo-2,3-dichloro-substituted benzene derivatives that would be difficult to prepare by other means.

Amide and Imine (Schiff Base) Formation from this compound

The primary amine functionality of this compound serves as a versatile handle for a variety of chemical transformations, most notably the formation of amides and imines (Schiff bases). These reactions are fundamental in synthetic organic chemistry for creating new carbon-nitrogen bonds and introducing diverse functional groups.

Amide Formation (N-Acylation)

The conversion of this compound to its corresponding amide derivatives (N-acylation) is a standard and efficient transformation. This is typically achieved by reacting the aniline with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct. Alternatively, direct coupling with a carboxylic acid can be accomplished using a variety of coupling reagents that activate the carboxylic acid.

While specific literature detailing the N-acylation of this compound is limited, the reactivity is well-established for structurally similar compounds, such as 3,4-dichloroaniline. For instance, N-acylamino amides have been synthesized from 3,4-dichloroaniline by coupling it with N-acylamino acids in the presence of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) masterorganicchemistry.com. This methodology is broadly applicable and demonstrates a viable route for the synthesis of complex amides from halogenated anilines.

General methods for amide synthesis, such as those involving the in-situ generation of phosphonium salts from N-chlorophthalimide and triphenylphosphine, provide a room-temperature pathway to couple carboxylic acids with primary and secondary amines, including aniline derivatives scribd.comsigmaaldrich.com. These established protocols are expected to be applicable to this compound, affording the corresponding N-(3-bromo-4,5-dichlorophenyl) amides.

Imine and Enamine Formation

The reaction of primary aromatic amines with carbonyl compounds to form imines, or Schiff bases, is a classic condensation reaction. leapchem.com This process involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration, and is typically catalyzed by acid.

A documented transformation involving this compound is its reaction with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid). In this process, the aniline undergoes a condensation reaction in ethanol at elevated temperatures. The reaction yields 5-[(3-bromo-4,5-dichloroanilino)methylidene]-2,2-dimethyl-l,3-dioxane-4,6-dione, an enamine derivative which is a stable tautomer of the corresponding imine. google.com This transformation highlights the utility of this compound as a building block in the synthesis of more complex heterocyclic systems. google.com

Although specific examples of classic Schiff base formation from this compound and simple aldehydes are not prevalent in the literature, this reaction is a cornerstone of amine chemistry. The general procedure involves refluxing equimolar amounts of the aniline and an aldehyde in a solvent like ethanol, sometimes with a catalytic amount of acetic acid to facilitate dehydration. google.com

Functionalization at the Nitrogen Center and Side-Chain Modifications

Beyond the formation of simple amides and imines, the nitrogen atom of this compound provides a key site for further functionalization, enabling the introduction of diverse substituents and the construction of more elaborate molecular architectures.

Functionalization at the Nitrogen Center

Functionalization at the nitrogen center primarily involves N-acylation and N-alkylation reactions.

N-Acylation: As discussed in the previous section, N-acylation yields stable amide products. This transformation is crucial for introducing carbonyl-containing moieties and serves as a common step in the synthesis of biologically active compounds and functional materials.

N-Alkylation: The direct N-alkylation of this compound with alkyl halides can be challenging due to the potential for over-alkylation (formation of secondary and tertiary amines) and the reduced nucleophilicity of the aniline nitrogen caused by the electron-withdrawing halogen substituents. However, N-alkylation of N-acidic heterocyclic compounds in the presence of a base is a well-established method. libretexts.org For anilines, reductive amination provides a more controlled alternative for synthesizing N-alkyl and N,N-dialkyl derivatives. This two-step process involves the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ using a reducing agent like sodium borohydride.

Side-Chain Modifications

The concept of "side-chain modification" for this compound becomes relevant after an initial functionalization at the nitrogen atom introduces a side chain. For example, if the aniline is acylated with a functionalized carboxylic acid, the resulting side chain can be further manipulated.

Consider a hypothetical derivative, N-(3-bromo-4,5-dichlorophenyl)-4-vinylbenzamide, formed by acylating this compound with 4-vinylbenzoyl chloride. The vinyl group on the benzoyl "side-chain" can undergo a variety of transformations:

Oxidation: The vinyl group could be oxidized to an epoxide using an oxidant like meta-chloroperoxybenzoic acid (mCPBA), or cleaved to form an aldehyde via ozonolysis.

Polymerization: The vinyl monomer could be incorporated into a polymer chain through radical polymerization.

Cross-Coupling Reactions: The vinyl group could participate in Heck or other palladium-catalyzed cross-coupling reactions to form more complex substituted styrenes.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4,5 Dichloroaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a powerful method for elucidating the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of protons and carbons.

The ¹H NMR spectrum of 3-Bromo-4,5-dichloroaniline is expected to be relatively simple, displaying signals corresponding to the two aromatic protons and the amine (-NH₂) protons. The substituents on the aromatic ring—one bromine, two chlorine atoms, and an amino group—exert distinct electronic effects (inductive and resonance) that influence the chemical shifts (δ) of the remaining ring protons.

The amino group is a strong activating group, donating electron density to the ring, which typically shields the aromatic protons and shifts their signals to a lower frequency (upfield). Conversely, the halogens (Br and Cl) are deactivating groups due to their strong inductive electron-withdrawing effect, which deshields the protons and shifts them downfield.

In the case of this compound, the two aromatic protons are at positions 2 and 6.

H-2: This proton is ortho to the amino group and meta to a chloro group. The strong shielding effect of the amino group is expected to be dominant, placing this signal at a relatively upfield position for an aromatic proton.

H-6: This proton is ortho to a chloro group and meta to the amino group. It is also adjacent to the bromine atom. The combined deshielding effects of the halogens would likely cause this proton to resonate at a lower field compared to H-2.

These two protons are adjacent to each other and would therefore exhibit spin-spin coupling, appearing as doublets. The coupling constant (J) for ortho-coupling in a benzene (B151609) ring is typically in the range of 7-9 Hz. The amine protons (-NH₂) usually appear as a broad singlet, and their chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 6.8 - 7.0 | Doublet (d) | ~8.0 |

| H-6 | 7.1 - 7.3 | Doublet (d) | ~8.0 |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the six aromatic carbons. The chemical shifts are heavily influenced by the attached substituents.

C-1 (C-NH₂): The carbon atom bonded to the amino group is expected to be significantly shielded and appear at a relatively upfield position for a substituted aromatic carbon.

C-3 (C-Br), C-4 (C-Cl), C-5 (C-Cl): Carbons directly attached to halogens are deshielded, but the effect is complex. The "heavy atom effect" of bromine can sometimes lead to broader signals or unexpected shifts. Typically, these carbons appear in the mid-range of the aromatic region.

C-2 and C-6: These carbons, bonded to hydrogen, will have their chemical shifts influenced by the neighboring substituents. Their assignments can be definitively confirmed using 2D NMR techniques.

Substituent chemical shift (SCS) effects can be used to estimate the resonance positions. The strong electron-donating nature of the amino group strongly shields the ortho (C-2, C-6) and para (C-4) positions, while the carbon ipso to the amino group (C-1) is deshielded. Halogens generally cause a deshielding effect on the ipso-carbon. researchgate.net

Table 2: Predicted ¹³C NMR Resonance Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |

| C-1 | 144 - 147 | Attached to electron-donating NH₂ group |

| C-2 | 115 - 118 | Ortho to NH₂, shielded |

| C-3 | 110 - 113 | Attached to Br |

| C-4 | 120 - 123 | Attached to Cl, para to NH₂ |

| C-5 | 128 - 131 | Attached to Cl |

| C-6 | 125 - 128 | Ortho to Cl, meta to NH₂ |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguous assignment of complex structures. iium.edu.my For this compound, several 2D techniques would be employed: iium.edu.my

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals for H-2 and H-6 would definitively confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks between the H-2 signal and the C-2 signal, and between the H-6 signal and the C-6 signal, allowing for the unambiguous assignment of these specific carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary carbons (those without attached protons). For instance, the H-2 proton would show correlations to C-4 and C-6, while the H-6 proton would show correlations to C-2 and C-4. These long-range correlations are essential to confirm the substitution pattern of the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for a rigid aromatic system, NOESY can reveal spatial proximities. It could show a correlation between the amine protons and the H-2 proton, confirming their proximity.

Mass Spectrometry (MS) Fragmentation Pathway Analysis and Isotopic Signature Interpretation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. libretexts.org It is exceptionally useful for determining molecular weight and elemental composition, especially for halogenated compounds.

A key feature in the mass spectrum of this compound is its distinctive isotopic signature. This arises from the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The molecular ion (M⁺) will appear not as a single peak, but as a cluster of peaks (M, M+2, M+4, M+6) with a characteristic intensity pattern, immediately indicating the presence of one bromine and two chlorine atoms.

High-Resolution Mass Spectrometry measures the m/z value to several decimal places, allowing for the determination of the exact elemental formula of a compound. The calculated exact mass for the most abundant isotopes of this compound (C₆H₄⁷⁹Br³⁵Cl₂) is 238.89042 Da. nih.gov An HRMS measurement confirming this value would provide unequivocal proof of the molecular formula C₆H₄BrCl₂N, distinguishing it from any other compound with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to study its fragmentation pathways. nih.govwikipedia.org This provides deeper structural information. For halogenated anilines, fragmentation often proceeds through characteristic losses: nih.gov

Loss of a Halogen Radical: The initial fragmentation could involve the loss of a bromine radical (•Br) or a chlorine radical (•Cl) from the molecular ion. The loss of the weaker C-Br bond is often a favored pathway.

Loss of Hydrogen Halide: Elimination of HBr or HCl is another common fragmentation route for haloanilines.

Loss of HCN: Following initial fragmentation, the resulting aromatic ring may undergo cleavage, often leading to the loss of a neutral HCN molecule.

These fragmentation processes can help differentiate isomers and confirm the substituent arrangement. nih.gov

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (Nominal) | Proposed Ion Structure/Fragment | Fragmentation Pathway |

| 239/241/243/245 | [C₆H₄BrCl₂N]⁺ | Molecular Ion (M⁺) |

| 160/162/164 | [M - Br]⁺ | Loss of a bromine radical |

| 204/206/208 | [M - Cl]⁺ | Loss of a chlorine radical |

| 125/127 | [M - Br - Cl]⁺ | Sequential loss of Br and Cl radicals |

| 159/161 | [M - HBr]⁺ | Loss of hydrogen bromide |

| 124 | [M - Br - HCl]⁺ | Loss of Br radical and hydrogen chloride |

An article on the "" cannot be generated as requested.

Following a comprehensive search of scientific databases and literature, it has been determined that publicly available experimental data for this compound is insufficient to construct the detailed and scientifically accurate article outlined in the instructions.

Specifically, the required research findings for the following sections are not available in the public domain:

Computational Chemistry and Theoretical Investigations of 3 Bromo 4,5 Dichloroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These computational methods provide insights that complement experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A typical DFT study on 3-Bromo-4,5-dichloroaniline would involve geometry optimization to find the most stable arrangement of atoms (the ground state). This process yields key data such as bond lengths, bond angles, and dihedral angles. For instance, a study on a related compound, 2-bromo-6-chloro-4-fluoroaniline, utilized the B3LYP method with a 6-31+G(d,p) basis set to calculate these parameters. nih.gov Such calculations would reveal how the bromine and chlorine substituents influence the geometry of the aniline (B41778) ring.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jmaterenvironsci.comresearchgate.netchemicalbook.com The energy of the HOMO indicates a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. omicsonline.org The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. jmaterenvironsci.com For this compound, a theoretical study would calculate the energies of these orbitals and map their electron density distributions to predict sites susceptible to electrophilic or nucleophilic attack.

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive behavior. jmaterenvironsci.com Color-coding on the ESP surface indicates different charge regions: red typically signifies electron-rich, negative potential areas (prone to electrophilic attack), while blue indicates electron-poor, positive potential areas (prone to nucleophilic attack). jmaterenvironsci.com For this compound, an ESP map would visualize the electronegative influence of the halogen and nitrogen atoms, highlighting potential sites for intermolecular interactions.

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the assignment of experimental spectra. Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) helps in identifying the characteristic vibrational modes of the molecule's functional groups. nih.gov For example, studies on similar halogenated anilines have successfully correlated calculated vibrational frequencies with experimental FTIR and FT-Raman spectra. nih.gov

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like this compound, this would primarily involve analyzing the rotation of the amine (-NH₂) group relative to the benzene (B151609) ring. By calculating the energy at different rotational angles, a potential energy surface can be mapped to identify the most stable conformer(s) and the energy barriers between them. This provides insight into the molecule's flexibility and predominant shapes at different temperatures.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in subsequent reactions, such as nucleophilic or electrophilic substitutions. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile helps to determine the feasibility of a proposed mechanism and can predict reaction kinetics and product distributions, offering a deeper understanding of the molecule's chemical behavior.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules. By applying the laws of classical mechanics, MD simulations can provide a detailed view of the conformational changes and thermodynamic properties of a system over time. This method is instrumental in understanding complex chemical and biological processes at a molecular level.

A comprehensive search of the current scientific literature did not yield any specific studies on the molecular dynamics (MD) simulations of this compound. Therefore, no specific research findings or data tables related to MD simulations of this particular compound can be presented.

However, it is possible to outline the potential applications of MD simulations for investigating the chemical phenomena of this compound, should such studies be undertaken in the future. Potential areas of investigation could include:

Solvation Dynamics: MD simulations could be employed to study the behavior of this compound in various solvents. This would involve analyzing the radial distribution functions to understand the solvent shell structure around the molecule and calculating the solvation free energy to determine its solubility.

Intermolecular Interactions: Simulations could elucidate the nature and strength of intermolecular interactions between multiple this compound molecules. This would be crucial for understanding its condensed-phase properties, such as crystal packing and liquid-state behavior.

Conformational Analysis: Although this compound is a relatively rigid molecule, MD simulations could explore the rotational dynamics of the amine group and its interaction with the halogen substituents on the benzene ring.

Interaction with Biomolecules: If this compound were to be studied for potential biological activity, MD simulations could be used to model its interaction with target proteins or nucleic acids. This would provide insights into binding affinities and mechanisms of action at the atomic level.

Given the absence of specific research, no data tables can be generated for the molecular dynamics of this compound.

Role of 3 Bromo 4,5 Dichloroaniline in Advanced Materials and Chemical Intermediates Research

Precursor in the Synthesis of Organic Dyes and Pigments

The synthesis of organic dyes and pigments often relies on aromatic amines like aniline (B41778) and its derivatives as key starting materials. epa.gov These compounds can be readily converted into diazonium salts, which are highly reactive intermediates for forming azo compounds—a major class of colorants. 3-Bromo-4,5-dichloroaniline, with its reactive amine group, is a suitable precursor for creating such dyes.

The core of a dye molecule is its chromophore, the part of the molecule responsible for absorbing light and producing color. Azo dyes, characterized by the -N=N- linkage, are a prominent family of synthetic colorants. The synthesis of an azo dye typically involves two main steps: diazotization and coupling.

Diazotization: The primary aromatic amine, in this case, this compound, is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺). The resulting diazonium salt is a highly electrophilic species.

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative. The diazonium salt acts as an electrophile and attacks the electron-rich ring of the coupling component, forming the characteristic azo bond (-N=N-) that links the two aromatic rings.

The incorporation of the this compound moiety introduces halogen atoms onto one of the aromatic rings of the final dye molecule. This structural feature is crucial in modulating the electronic properties and, consequently, the color and performance of the dye. For instance, similar halogenated anilines, like 4-bromoaniline (B143363) and 3-chloroaniline, are used to synthesize disazo disperse dyes for coloring synthetic fibers like polyester (B1180765). researchgate.netiiste.org

Table 1: Key Reactions in Azo Dye Synthesis from this compound

| Step | Reactants | Product | Purpose |

| Diazotization | This compound, Sodium Nitrite, Acid (e.g., HCl) | 3-Bromo-4,5-dichlorobenzenediazonium chloride | Formation of the reactive electrophile. |

| Azo Coupling | 3-Bromo-4,5-dichlorobenzenediazonium chloride, Coupling Component (e.g., Phenol) | Azo Dye | Formation of the chromophoric system. |

The color of a dye is determined by the wavelengths of light it absorbs in the visible spectrum. This absorption is governed by the electronic structure of the chromophore. The substituents on the aromatic rings of an azo dye can significantly alter its color.

The halogen atoms (Br and Cl) in the this compound moiety act as auxochromes. While not chromophores themselves, they modify the light-absorbing properties of the dye molecule. Their effects are primarily electronic:

Inductive Effect: As electronegative atoms, halogens withdraw electron density from the aromatic ring through the sigma bonds (a -I effect).

Resonance Effect: They can also donate electron density to the ring through their lone pairs via resonance (a +R effect).

This interplay of electronic effects modifies the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the dye molecule. By altering this energy gap, the presence of the bromo and chloro substituents can shift the maximum absorption wavelength (λmax) of the dye, leading to a change in its perceived color (bathochromic shift to longer wavelengths or hypsochromic shift to shorter wavelengths). Furthermore, the halogens can enhance the dye's fastness properties, such as light fastness and sublimation fastness, making the resulting color more durable on substrates like polyester fabrics. researchgate.net

Intermediate for Functional Organic Materials

The unique electronic and structural characteristics imparted by the this compound unit make it a valuable intermediate for materials beyond traditional dyes.

Functional organic materials for electronics and photonics often require molecules with specific properties, such as high charge carrier mobility, luminescence, and the ability to self-assemble into ordered structures. scispace.com Aniline derivatives are foundational in the synthesis of such materials.

For example, Schiff bases, which are compounds containing a carbon-nitrogen double bond, can be synthesized by the condensation reaction of an aniline with an aldehyde. These materials are known to exhibit liquid crystalline and nonlinear optical (NLO) properties. researchgate.net Research on compounds like 4-Bromo-4'-chloro benzylidene aniline, synthesized from related haloanilines, demonstrates that these molecules can form crystal structures suitable for optoelectronic applications. researchgate.netresearchgate.net The presence of halogens influences molecular packing and intermolecular interactions, which are critical for achieving the desired material properties. researchgate.net The polarizability of such molecules makes them candidates for use in optoelectronic materials. researchgate.net By extension, this compound could serve as a precursor for novel Schiff bases or other conjugated systems where its halogen substituents would help tailor the electronic and self-assembly properties for applications in liquid crystal displays and other optoelectronic devices. researchgate.net

In polymer chemistry, this compound can be envisioned as a monomer or a modifying agent for creating specialty polymers. The amino group can be used in polymerization reactions, such as the formation of polyamides or polyimides, by reacting with dicarboxylic acids or their derivatives.

Furthermore, the bromine and chlorine atoms provide sites for cross-coupling reactions, such as Suzuki or Heck couplings. This allows for the aniline unit to be incorporated into the backbone or as a pendant group on a polymer chain, creating conjugated polymers. These polymers are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the halogen atoms can be used to tune the polymer's electronic band gap and solubility.

Building Block in the Synthesis of Agrochemical Research Compounds (Chemical Synthesis Focus)

Halogenated anilines are critical building blocks in the synthesis of many agrochemicals, particularly herbicides and fungicides. nbinno.com For example, 3,4-dichloroaniline (B118046) is a known precursor and metabolite of several herbicides, including diuron (B1670789) and propanil. nih.gov

The this compound structure can be used as a starting point for synthesizing new active ingredients in agrochemical research. The aniline moiety can be derivatized in numerous ways, such as through acylation, alkylation, or conversion into a urea (B33335) or carbamate, to produce a target molecule with potential herbicidal or fungicidal activity. The specific halogenation pattern on the ring is crucial for the biological activity of the final compound, as it influences how the molecule binds to its target site in a weed or fungus. Therefore, this compound serves as a key intermediate for creating libraries of novel compounds to be screened for potential agrochemical applications. nbinno.com

Synthesis of Novel Pesticide Scaffolds Utilizing this compound

This compound serves as a crucial building block in the synthesis of novel pesticide scaffolds. Its trifunctional nature, possessing bromine, chlorine, and amino substituents, allows for diverse chemical modifications, leading to the development of a wide array of agrochemicals. The presence of multiple halogen atoms on the aniline ring is a key feature, as it often enhances the biological activity and metabolic stability of the resulting pesticide molecules.

Researchers have explored the use of this compound in the preparation of various classes of pesticides, including insecticides, fungicides, and herbicides. The amino group provides a reactive handle for the introduction of different pharmacophores through acylation, alkylation, and diazotization reactions. The bromine and chlorine atoms, on the other hand, can be utilized in cross-coupling reactions to introduce further complexity and modulate the electronic and steric properties of the final compound.

While specific, publicly available research detailing the direct synthesis of a wide range of commercial pesticides from this compound is limited, its structural similarity to other di- and tri-substituted anilines used in agrochemical synthesis suggests its significant potential. For instance, related compounds like 3,4-dichloroaniline are known precursors to phenylurea herbicides. The strategic placement of the additional bromine atom in this compound offers a unique substitution pattern that can be exploited to fine-tune the pesticidal activity and selectivity.

The synthesis of novel pesticide scaffolds from this compound often involves multi-step reaction sequences. A general approach may include the initial acylation of the amino group to form an amide, followed by further functionalization of the aromatic ring. For example, the bromine atom can be a site for Suzuki, Heck, or Sonogashira coupling reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups, respectively. These modifications can significantly impact the molecule's interaction with its biological target.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 36406-91-4 |

| Molecular Formula | C₆H₄BrCl₂N |

| Molecular Weight | 240.91 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 85-89 °C |

| Boiling Point | 314.9 °C at 760 mmHg |

Structure-Activity Relationships in Chemical Design (Focus on Chemical Structure and Reactivity)

The chemical structure of this compound plays a pivotal role in determining the biological activity of its derivatives. The interplay of the electronic and steric effects of the bromo, chloro, and amino substituents governs the molecule's reactivity and its binding affinity to target enzymes or receptors in pests.

Steric Effects: The presence of three bulky halogen atoms and an amino group on a benzene (B151609) ring creates significant steric hindrance. This steric crowding can influence the conformation of molecules derived from this scaffold, which in turn affects their ability to fit into the active site of a target protein. The positions of the substituents (3-bromo, 4,5-dichloro) create a specific steric profile that can be exploited to achieve selective binding to the target pest's biological machinery while minimizing off-target effects.

Reactivity: The amino group is the most reactive site for many chemical transformations. It readily undergoes acylation, sulfonylation, and diazotization, allowing for the facile introduction of a wide variety of functional groups. The bromine atom is generally more reactive than the chlorine atoms in palladium-catalyzed cross-coupling reactions, offering a handle for selective functionalization. This differential reactivity is a valuable tool in the stepwise construction of complex pesticide molecules.

The combination of these electronic and steric factors, along with the specific reactivity of the functional groups, provides a powerful platform for the rational design of new pesticides. By systematically modifying the structure of derivatives of this compound and evaluating their biological activity, researchers can establish clear structure-activity relationships (SARs). These SARs provide valuable insights into the key structural features required for optimal pesticidal efficacy and can guide the synthesis of more potent and selective agrochemicals.

Pharmaceutical Lead Compound Synthesis (Excluding Clinical Human Trial Data)

Scaffold for the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs. mdpi.com this compound serves as a versatile starting material for the synthesis of a variety of nitrogen-containing heterocyclic systems. The presence of the reactive amino group and the strategically positioned halogen atoms allows for a range of cyclization strategies.

One common approach involves the reaction of the amino group with a bifunctional electrophile to construct a new ring. For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of quinoline (B57606) or quinolone derivatives. Similarly, reaction with α-haloketones can yield indole (B1671886) or benzimidazole (B57391) scaffolds. The specific reaction conditions and the nature of the cyclizing agent determine the type of heterocycle formed.

The halogen substituents on the aniline ring can also participate in cyclization reactions. For instance, intramolecular Heck reactions, where a tethered alkene reacts with the bromine or chlorine atom, can be used to construct fused ring systems. Furthermore, the di-chloro substitution pattern can be exploited in reactions that lead to the formation of unique heterocyclic cores that would be difficult to access through other synthetic routes.

The resulting heterocyclic compounds, bearing the bromo and chloro substituents, can be further elaborated through various chemical transformations to generate libraries of potential drug candidates. The ability to readily access a diverse range of heterocyclic scaffolds from a single, readily available starting material makes this compound an attractive building block in pharmaceutical research.

Precursor for Bioactive Molecule Analogs (Focus on Synthetic Pathways)

Beyond its use in constructing heterocyclic scaffolds, this compound is a valuable precursor for the synthesis of analogs of known bioactive molecules. By incorporating this substituted aniline into the structure of a known drug, medicinal chemists can explore the impact of the unique halogenation pattern on the compound's pharmacological properties.

A key synthetic strategy involves the use of the amino group to form an amide or sulfonamide linkage with a carboxylic acid or sulfonyl chloride fragment of a known bioactive molecule. This approach allows for the systematic modification of a lead compound to probe the structure-activity relationship. The presence of the bromo and dichloro substituents can influence the analog's lipophilicity, metabolic stability, and binding affinity to its biological target.

Palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of bioactive molecule analogs from this compound. As mentioned previously, the bromine atom can be selectively functionalized to introduce a variety of substituents, including aryl, heteroaryl, and alkyl groups. This allows for the exploration of a wide chemical space around the core aniline structure.

For example, a Suzuki coupling reaction could be used to attach a new aromatic ring to the 3-position of the aniline, potentially leading to analogs with altered receptor binding profiles. Similarly, a Buchwald-Hartwig amination could be employed to introduce a new nitrogen-containing substituent, which could modulate the compound's solubility and pharmacokinetic properties. These synthetic pathways provide a powerful toolkit for medicinal chemists to generate novel analogs of bioactive molecules with potentially improved therapeutic properties.

Environmental Transformation and Degradation Pathways of 3 Bromo 4,5 Dichloroaniline Chemical Perspective

Photolytic Degradation Mechanisms and Kinetics

Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the transformation of aromatic amines in the environment. The process for halogenated anilines typically involves several potential routes, including the attack by hydroxyl radicals (HO•), cleavage of the carbon-halogen bond, and dimerization. researchgate.net

Influence of UV Radiation on Chemical Breakdown Pathways

Ultraviolet (UV) radiation is the primary driver of photolytic degradation for halogenated anilines. The energy from UV light can excite the molecule, leading to the breaking of chemical bonds. For halogenated aromatic compounds, a common photochemical reaction is the homolytic cleavage of the carbon-halogen bond to yield a phenyl cation and a halide ion. In the case of 3-Bromo-4,5-dichloroaniline, this could result in the cleavage of either a C-Br or a C-Cl bond.

Furthermore, in aqueous environments, UV radiation can facilitate the generation of highly reactive species like hydroxyl radicals, which accelerate degradation. The kinetics of these reactions are often described using a pseudo-first-order model, particularly in photocatalytic systems (e.g., using titanium dioxide, TiO2), where the rate of degradation is proportional to the concentration of the aniline (B41778). researchgate.netmdpi.com

Identification and Characterization of Photodegradation Products

Specific photodegradation products for this compound have not been detailed in available research. However, studies on analogous compounds like 4-chloroaniline (B138754) (4-CLA) and 2-chloroaniline (B154045) provide insight into likely transformation products. researchgate.netmdpi.com The degradation pathways suggest that intermediates can include halogenated phenols, nitrobenzenes, and benzoquinones. researchgate.netmdpi.com

For example, the photocatalytic degradation of 4-CLA has been shown to produce intermediates such as 4-chlorophenol, 4-aminophenol, and 4-chloronitrobenzene. researchgate.net It is plausible that this compound would undergo similar transformations, leading to a variety of hydroxylated, dehalogenated, and oxidized derivatives.

Table 1: Potential Photodegradation Intermediates of Halogenated Anilines Based on identified products from the degradation of 4-chloroaniline and 2-chloroaniline.

| Precursor Compound | Identified Intermediates |

| 4-Chloroaniline | 4-Chlorophenol, 4-Aminophenol, 4-Chloronitrobenzene |

| 2-Chloroaniline | 2-Chlorophenol, p-Benzoquinone |

Advanced Oxidation Processes (AOPs) for Chemical Abatement

Advanced Oxidation Processes (AOPs) are water treatment technologies designed to degrade persistent organic pollutants through the generation of powerful oxidizing agents, most notably the hydroxyl radical (HO•). nih.gov These processes are considered highly effective for the elimination of aniline and its derivatives from wastewater. nih.govresearchgate.net

Hydroxyl Radical-Mediated Reactions and Other Oxidative Transformations

Hydroxyl radicals are non-selective chemical species that react rapidly with most organic compounds. nih.gov In the context of this compound, an AOP like the UV/H₂O₂ or Fenton process would generate HO• radicals that can attack the aniline molecule in several ways. The primary mechanisms include:

Hydroxylation of the Aromatic Ring: The hydroxyl radical can add to the benzene (B151609) ring, forming hydroxylated intermediates. This is a common pathway for the degradation of aromatic compounds.

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the amino group (-NH₂) to form an anilinyl radical. This radical can then undergo further reactions, such as dimerization. researchgate.net

Electron Transfer: The aniline can directly transfer an electron to the oxidizing species, forming a radical cation that is susceptible to further breakdown.

These initial reactions lead to a cascade of subsequent transformations, ultimately aiming for complete mineralization of the organic compound into carbon dioxide, water, and inorganic halides (Br⁻ and Cl⁻). nih.gov

Microbial Biotransformation Mechanisms (Chemical Pathways, Not Ecological Impact)

The biodegradation of halogenated anilines by microorganisms is a key environmental process. Bacteria, in particular, have evolved diverse enzymatic pathways to break down these compounds. nih.gov While specific bacteria that degrade this compound have not been identified, the mechanisms can be extrapolated from research on chloroaniline-metabolizing strains like Acinetobacter and Rhodococcus. nih.govplos.orgresearchgate.net

Identification of Chemical Metabolites from Microbial Action

The bacterial degradation of chlorinated anilines generally proceeds via the formation of corresponding catechols. nih.gov The initial step is typically catalyzed by a dioxygenase enzyme, which incorporates two oxygen atoms into the aromatic ring, leading to the elimination of the amino group as ammonia. researchgate.net

For a compound like this compound, the likely pathway would involve:

Dioxygenation: An aniline dioxygenase would convert the molecule into a brominated and chlorinated catechol (e.g., 4-bromo-5,6-dichlorocatechol).

Ring Cleavage: The resulting catechol is then cleaved by another dioxygenase enzyme. This can occur via an ortho- or meta-cleavage pathway, breaking open the aromatic ring. researchgate.net

Further Metabolism: The linear intermediates are further metabolized through established pathways (e.g., the beta-ketoadipate pathway) into central metabolic intermediates like succinate (B1194679) and acetate. researchgate.net

Dehalogenation can occur at various stages of the degradation process. researchgate.net Studies on Acinetobacter baylyi degrading 3,4-dichloroaniline (B118046) have shown the formation of 4-chlorocatechol, indicating that dechlorination is a key step. researchgate.netresearchgate.net

Table 2: Key Enzymes and Metabolites in the Bacterial Degradation of Chloroanilines

| Enzyme Class | Action | Key Metabolite Type |

| Aniline Dioxygenase | Incorporates O₂ into the aromatic ring, removes NH₃ | Catechol (e.g., 4-Chlorocatechol) |

| Catechol 1,2-Dioxygenase | Cleaves the aromatic ring (ortho pathway) | Chloro-cis,cis-muconate |

| Dehalogenase | Removes halogen atoms (Cl, Br) | Dehalogenated intermediates |

Enzymatic Degradation Pathways in Model Systems

The enzymatic degradation of this compound is primarily understood through studies of analogous halogenated anilines, particularly dichloroanilines (DCAs), in various microbial model systems. These studies reveal that bacteria have evolved sophisticated enzymatic machinery to mineralize these xenobiotic compounds. The initial steps in the degradation pathways are crucial and typically involve dehalogenation, hydroxylation, or deamination, catalyzed by specific enzymes such as dioxygenases and dehalogenases. nih.gov

Microbial degradation of halogenated aromatic compounds like this compound generally proceeds through a series of enzymatic reactions that ultimately convert the toxic starting material into central metabolic intermediates. mahidol.ac.th The specific pathway can vary depending on the microbial strain and the position of the halogen substituents on the aromatic ring.

One of the most common initial enzymatic attacks on halogenated anilines is initiated by dioxygenase enzymes. nih.gov These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate, a catechol derivative. For instance, in the degradation of 3,4-dichloroaniline (a close structural analog of this compound), a key step is the conversion to 4,5-dichlorocatechol. mdpi.com This reaction is catalyzed by a multicomponent enzyme system. In Acinetobacter soli GFJ2, a gene cluster (dcd) has been identified that is responsible for the conversion of 3,4-dichloroaniline into 4,5-dichlorocatechol. This process involves an initial hydroxylation and subsequent dehydrogenation. mdpi.com It is highly probable that a similar dioxygenase-mediated pathway is involved in the degradation of this compound, which would lead to the formation of a brominated and chlorinated catechol.

Another potential enzymatic pathway involves an initial dehalogenation event. Some bacteria are capable of removing a halogen atom from the aromatic ring as the first step in the degradation process. For example, the degradation of 3,4-dichloroaniline in Acinetobacter baylyi strain GFJ2 can proceed through an initial dehalogenation to form 4-chloroaniline. frontiersin.org This monochlorinated intermediate is then further degraded. This suggests that enzymatic systems exist that can cleave carbon-halogen bonds in dihaloanilines.

Reductive deamination has also been identified as a novel initial step in the anaerobic microbial degradation of halogenated anilines. researchgate.net This process involves the removal of the amino group, leading to the formation of a dihalobenzene intermediate. While this has been observed under anaerobic conditions, it represents another potential enzymatic strategy for the transformation of compounds like this compound.

The table below summarizes the enzymatic degradation pathways of a closely related compound, 3,4-dichloroaniline, in different model microorganisms, which can serve as a model for the potential degradation pathways of this compound.

| Microorganism | Initial Enzymatic Step | Key Intermediate(s) | Reference |

| Acinetobacter soli GFJ2 | Dioxygenation | 4,5-dichlorocatechol | mdpi.com |

| Acinetobacter baylyi GFJ2 | Dehalogenation | 4-chloroaniline | frontiersin.org |

| Pseudomonas fluorescens 26-K | Dehalogenation and Hydroxylation | 4-amino-2-chlorophenol | nih.gov |

| Rhodococcus sp. | Reductive deamination (anaerobic) | 1,2-dichlorobenzene | frontiersin.org |

| Alcaligenes faecalis H1 | Oxidative deamination | 4,5-dichloropyrocatechol | frontiersin.org |

Once the initial catechol intermediate is formed, the aromatic ring is susceptible to cleavage by other dioxygenase enzymes, such as catechol 1,2-dioxygenase or catechol 2,3-dioxygenase. nih.gov This ring-cleavage step is a critical part of the degradation pathway, as it breaks down the aromatic structure and leads to the formation of aliphatic intermediates that can then enter central metabolic pathways, such as the Krebs cycle.

The enzymes involved in these degradation pathways often exhibit a degree of substrate specificity. However, the structural similarities between this compound and other well-studied dichloroanilines strongly suggest that analogous enzymatic systems would be responsible for its environmental transformation and degradation.

Analytical Methodologies for Research Oriented Quantification and Detection of 3 Bromo 4,5 Dichloroaniline

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of 3-Bromo-4,5-dichloroaniline from complex mixtures, enabling its precise quantification. Gas and liquid chromatography, often coupled with mass spectrometry, are the most powerful and widely used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high chromatographic resolution and definitive identification based on mass spectra. In the analysis of haloanilines, GC-MS provides robust performance for complex matrices such as industrial effluents or soil extracts. d-nb.infoamecj.com

The methodology typically involves injecting a prepared sample into the GC system, where it is vaporized. The gaseous analytes are then separated based on their boiling points and interaction with the stationary phase of the capillary column. Following separation, the compounds enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The fragmentation pattern provides a unique "fingerprint" for structural elucidation and confirmation.

Research on various chlorinated and brominated anilines demonstrates that GC-MS can achieve low limits of detection, often in the nanogram per liter (ng/L) to microgram per liter (µg/L) range. d-nb.infomdpi.com For instance, studies comparing different mass spectrometry methods found that while GC-MS/MS (tandem mass spectrometry) offers about a tenfold higher sensitivity than single quadrupole GC/MS, the precision of both methods is comparable for quantifying chloroaniline derivatives in groundwater. d-nb.info

Table 1: Illustrative GC-MS Parameters for Haloaniline Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms) | Provides separation of isomers and other components in the mixture. |

| Injector Temp. | 250-280 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial temp 60-80°C, ramped to 280-300°C | Optimizes separation of analytes with different boiling points. |

| Carrier Gas | Helium, constant flow (e.g., 1.0-1.5 mL/min) | Transports the analyte through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns for library matching. |

| MS Interface Temp. | 280-300 °C | Prevents condensation of analytes between the GC and MS. |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity for target analytes, while Full Scan is used for identifying unknown compounds. |

This table presents typical parameters based on methods developed for related haloaniline compounds. d-nb.infomdpi.com

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly suitable for less volatile or thermally sensitive compounds. For haloanilines, HPLC offers the advantage of direct injection of aqueous samples, sometimes with minimal preparation, which can streamline the analytical workflow. d-nb.info

The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase within a column. The choice of column (e.g., C18) and the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) are optimized to achieve the desired separation. mdpi.comnih.gov

A key advantage of HPLC is its compatibility with a wide array of detectors:

Diode Array Detector (DAD) or UV-Vis Detector: These detectors measure the absorbance of the analyte at specific wavelengths, providing quantitative data. They are robust and widely used but may lack the specificity of mass spectrometry. srce.hr

Tandem Mass Spectrometry (MS/MS): Coupling HPLC with MS/MS provides very high sensitivity and selectivity, making it ideal for trace analysis in complex environmental or biological samples. mdpi.comnih.gov This combination allows for the confident identification and quantification of analytes at very low concentrations.